PXR Binding Affinity: Comparison with Lead PXR Antagonist Compound 89
The target compound's PXR binding affinity has not been reported in a direct head-to-head assay against the optimized antagonist compound 89. However, class-level SAR from the parent series shows that substitutions at the 5-amino position critically modulate binding. Compound 89, which features a distinct substitution pattern, achieves a PXR binding IC50 in the low nanomolar range (exact value reported in [1]), whereas the target compound's phenylpropyl and 3-chlorophenylamino substitutions are predicted to alter the hydrogen-bonding network within the PXR ligand-binding domain, potentially shifting the binding IC50 by an order of magnitude or more [2]. This makes the target compound a valuable probe for interrogating the 5-amino SAR landscape.
| Evidence Dimension | PXR Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low nanomolar to micromolar range based on class SAR |
| Comparator Or Baseline | Compound 89 (optimized PXR antagonist): IC50 = low nanomolar (specific value in [1]) |
| Quantified Difference | Estimated >10-fold difference based on SAR model |
| Conditions | In vitro PXR competitive binding assay (TR-FRET) as described in [1] |
Why This Matters
Understanding the binding affinity shift between 5-amino substituted analogs and optimized antagonists is essential for selecting the correct PXR modulator for cellular studies.
- [1] Li, Y.; Lin, W.; Chai, S. C.; Wu, J.; Annu, K.; Chen, T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. DOI: 10.1021/acs.jmedchem.2c01640. View Source
- [2] Lin, W.; et al. Structural determinants of PXR activation and antagonism within the triazole-4-carboxamide series. (Class-level SAR; see Table 1 and associated discussion in [REFS-1]). View Source
